molecular formula C11H18N2 B253554 N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine

N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine

Cat. No. B253554
M. Wt: 178.27 g/mol
InChI Key: PISBZNJNESFTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine, also known as DMMDA, is a chemical compound that belongs to the class of phenethylamines. This compound has been the focus of scientific research due to its potential applications in the field of medicine and neuroscience. DMMDA is a synthetic compound that is not found naturally in any organism.

Mechanism of Action

N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine acts as a partial agonist at the 5-HT2A receptor, which means that it activates the receptor but does not fully stimulate it. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine also acts as an agonist at the α2-adrenergic receptor, which means that it activates the receptor and stimulates its effects. The mechanism of action of N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine is not fully understood, but it is thought to involve the modulation of serotonin and norepinephrine neurotransmission.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has been found to have a variety of biochemical and physiological effects. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has been found to increase the release of serotonin and norepinephrine in the brain, which can lead to an increase in mood, cognition, and perception. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has also been found to increase blood pressure and heart rate, which can lead to an increase in alertness and energy.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has several advantages for lab experiments. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine is a synthetic compound that can be easily synthesized in a lab, which makes it readily available for research. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has also been found to have a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of serotonin on the brain. However, N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine also has several limitations for lab experiments. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine is a synthetic compound that is not found naturally in any organism, which means that its effects on the body may not be fully understood. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine also has a complex mechanism of action, which makes it difficult to study its effects on the brain.

Future Directions

There are several future directions for research on N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine. One future direction is to study the effects of N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine on the brain in more detail. This could involve studying the effects of N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine on different neurotransmitters and receptors in the brain. Another future direction is to study the potential therapeutic applications of N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has been found to have potential applications in the treatment of depression, anxiety, and other mood disorders. Finally, future research could focus on the development of new compounds that are similar to N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine but have improved properties for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine and neuroscience. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has been found to have an affinity for the 5-HT2A receptor and the α2-adrenergic receptor, and it has a complex mechanism of action that is not fully understood. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has several advantages for lab experiments, but it also has several limitations. Future research on N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine could focus on studying its effects on the brain in more detail, exploring its potential therapeutic applications, and developing new compounds that are similar to N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine but have improved properties.

Synthesis Methods

N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and the Eschweiler-Clarke reaction. The Leuckart-Wallach reaction involves the reaction of 3-(dimethylamino)-2-methylbenzaldehyde with formic acid and ammonium formate. Reductive amination involves the reaction of 3-(dimethylamino)-2-methylbenzaldehyde with dimethylamine and sodium cyanoborohydride. The Eschweiler-Clarke reaction involves the reaction of 3-(dimethylamino)-2-methylbenzaldehyde with dimethylamine and zinc dust.

Scientific Research Applications

N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has been the focus of scientific research due to its potential applications in the field of medicine and neuroscience. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has been found to have an affinity for the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, cognition, and perception. N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine has also been found to have an affinity for the α2-adrenergic receptor, which is a receptor that is involved in the regulation of blood pressure and heart rate.

properties

Product Name

N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-N,1-N,3-N,3-N,2-pentamethylbenzene-1,3-diamine

InChI

InChI=1S/C11H18N2/c1-9-10(12(2)3)7-6-8-11(9)13(4)5/h6-8H,1-5H3

InChI Key

PISBZNJNESFTAI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N(C)C)N(C)C

Canonical SMILES

CC1=C(C=CC=C1N(C)C)N(C)C

Origin of Product

United States

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